N-hexadecylbenzamide
Overview
Description
N-hexadecylbenzamide is an organic compound with the molecular formula C23H39NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexadecylbenzamide can be synthesized through the coupling reaction of carboxylic acids and amines. One common method involves the reaction of hexadecylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under an inert nitrogen atmosphere. The resulting solution is stirred at ambient temperature overnight to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-hexadecylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoyl derivatives, while reduction may produce hexadecylamine derivatives .
Scientific Research Applications
N-hexadecylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-hexadecylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-hexadecylbenzamide can be compared with other similar compounds, such as:
N-octadecylbenzamide: This compound has an octadecyl group instead of a hexadecyl group, resulting in different physical and chemical properties.
N-dodecylbenzamide: This compound has a dodecyl group, which also affects its properties and applications.
N-hexadecylacetamide: This compound has an acetamide group instead of a benzamide group, leading to different reactivity and uses
Its long alkyl chain and benzamide group contribute to its distinct properties and versatility in scientific research and industrial applications .
Properties
IUPAC Name |
N-hexadecylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-23(25)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHECFNEKMWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391446 | |
Record name | N-hexadecylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82684-41-1 | |
Record name | N-hexadecylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-hexadecylbenzamide in modifying graphene for polyimide nanocomposites?
A: this compound (AHB) acts as a functionalizing agent for graphene sheets (GSs). [] This functionalization enhances the compatibility between the graphene and the polyimide matrix. Without functionalization, graphene tends to aggregate, hindering its dispersion within the polymer and limiting the desired property enhancements.
Q2: How does the addition of AHB-functionalized graphene sheets (AHB-GSs) impact the properties of polyimide films?
A2: Incorporating AHB-GSs into polyimide films leads to several notable effects:
- Improved Gas Permeability and Conductivity: Even small amounts of AHB-GSs enhance gas permeation and electrical conductivity. This suggests their potential in applications requiring selective gas barriers or enhanced electrical pathways. []
- Reduced Glass Transition and Decomposition Temperatures: The addition of AHB-GSs generally decreases both the glass transition temperature (Tg) and the initial decomposition temperature. [] This indicates a potential trade-off between property enhancement and thermal stability, requiring careful optimization for specific applications.
Q3: What techniques were used to characterize the AHB-GSs and the resulting polyimide nanocomposites?
A3: The research employed various characterization techniques, including:
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